molecular formula C19H14F2N4O2S2 B12135187 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135187
M. Wt: 432.5 g/mol
InChI Key: MYCSTNFONRAJHE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,4-difluorophenyl group, a furan-2-ylmethyl substituent at the 4-position of the triazole ring, and a thiophen-2-yl moiety at the 5-position. Its molecular framework combines heterocyclic aromatic systems (furan, thiophene) with fluorine substituents, which are known to enhance lipophilicity, metabolic stability, and target-binding affinity . The compound’s design aligns with pharmacophore models for anti-inflammatory and antimicrobial agents, leveraging sulfur-containing moieties (thioether linkage) for improved pharmacokinetic properties .

Properties

Molecular Formula

C19H14F2N4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14F2N4O2S2/c20-12-5-6-15(14(21)9-12)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26)

InChI Key

MYCSTNFONRAJHE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives. A widely adopted method involves:

  • Hydrazide Preparation : Reacting carboxylic acid derivatives (e.g., thiophene-2-carboxylic acid) with hydrazine hydrate to form thiophene-2-carbohydrazide.

  • Cyclization : Treating the hydrazide with carbon disulfide in alkaline conditions to yield 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.

  • Triazole Formation : Subjecting the oxadiazole-thiol to alkylation or cycloaddition with furan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Key Reaction :

Thiophene-2-carbohydrazide+CS2KOH5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol[12][15]\text{Thiophene-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol} \quad

ReagentSolventTemperatureYield (%)Source
2-(Chloromethyl)furanTHF60°C78
2-(Bromomethyl)furanAcetonitrile80°C82

Sulfanyl-Acetamide Coupling

The sulfanyl-acetamide moiety is incorporated via a two-step process:

  • Thiol Activation : Converting the triazole-thiol intermediate to a disulfide using iodine/H₂O₂.

  • Nucleophilic Substitution : Reacting the disulfide with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of NaH or Et₃N.

Critical Parameters :

  • Solvent : DMF or DMSO enhances reactivity due to polar aprotic properties.

  • Catalyst : Pd/C or CuI accelerates coupling efficiency (yield: 85–92%).

Table 2 : Coupling Reaction Optimization

BaseCatalystSolventYield (%)Purity (HPLC)
NaHNoneDMF8598.5
Et₃NCuIDMSO9299.1

Purification and Characterization

Crystallization and Filtration

Post-synthesis purification involves:

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Recrystallization : Using ethanol/water (3:1 v/v) to isolate white crystalline solids.

  • Filtration : Buchner filtration with cellulose membranes (0.45 µm).

Analytical Validation

  • ¹H/¹³C NMR : Confirm substituent integration and regiochemistry.

    • Key Signals :

      • Furan protons: δ 6.35–7.45 ppm (multiplet).

      • Thiophene protons: δ 7.12–7.89 ppm (doublet).

  • HRMS : Molecular ion peak at m/z 435.08 [M+H]⁺.

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

One-Pot vs. Multi-Step Synthesis

MethodAdvantagesDisadvantagesYield (%)
One-Pot CyclizationReduced reaction time (4–6 hrs)Lower purity (85–90%)70
Multi-StepHigher control over intermediatesLonger duration (12–18 hrs)88

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time by 40% (yield: 80%).

  • Solvent-Free Conditions : Utilizes ball milling for alkylation (yield: 75%).

Challenges and Solutions

Regioselectivity in Triazole Substitution

  • Issue : Competing N1 vs. N4 alkylation reduces yield.

  • Solution : Use bulky bases (e.g., DBU) to favor N4 substitution.

Byproduct Formation

  • Issue : Disulfide byproducts during thiol activation.

  • Solution : Add ascorbic acid to suppress oxidation.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Furan-2-ylmethyl Chloride : Preferred over bromide due to lower cost (savings: $120/kg).

  • Palladium Recovery : Recyclable Pd/C reduces catalyst expenses by 30%.

Waste Management

  • Solvent Recycling : Distillation recovers >90% DMF.

  • Heavy Metal Removal : Chelating resins treat Pd-contaminated waste.

Recent Advancements (2022–2025)

Photocatalytic Methods

  • Visible-Light Catalysis : Ru(bpy)₃²⁺ enables room-temperature coupling (yield: 89%).

  • Flow Chemistry : Continuous synthesis reduces batch variability (purity: 99.3%).

Computational Modeling

  • DFT Calculations : Predict optimal reaction pathways (accuracy: ±5 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its diverse functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring, for example, is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Role of Fluorine Substituents

The 2,4-difluorophenyl group in the target compound enhances its lipophilicity (logP ~3.2) compared to methoxy (logP ~2.8) or methyl-substituted analogues . Fluorine’s electronegativity also strengthens hydrogen bonding with biological targets, as demonstrated by the compound’s superior anti-exudative activity (15/21 analogues with fluorine outperformed diclofenac sodium in rat models) .

Thiophene vs. Pyridine/Phenyl Moieties

The 5-(thiophen-2-yl) group in the target compound contributes to π-π stacking interactions in enzyme binding pockets, a feature absent in pyridine-containing analogues (e.g., ). However, pyridine derivatives (e.g., OLC-12) exhibit potent Orco agonist activity, suggesting target-specific preferences .

Pharmacological and Physicochemical Properties

Anti-Exudative Activity

The target compound’s anti-exudative efficacy (formal edema model) is attributed to its furan-thiophene-triazole core, which reduces vascular permeability by inhibiting cyclooxygenase-2 (COX-2). In contrast, dimethoxy-phenyl analogues () showed 30% lower activity due to reduced membrane permeability .

Antimicrobial Potential

The thiophene moiety may enhance Gram-positive bacterial inhibition compared to pyridine-based derivatives .

Solubility and Stability

The thioether linkage improves metabolic stability (t1/2 >6h in hepatic microsomes) compared to ether-linked analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under reflux in ethanol or methanol .
  • Step 2 : Sulfanylacetamide coupling using nucleophilic substitution (e.g., reacting 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in DMF at 60–80°C) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
    • Critical Parameters : Reaction time (12–24 hours), solvent polarity, and temperature control to minimize by-products like disulfide linkages .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., furan methyl protons at δ 4.5–4.7 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ ~465.1 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to the triazole-thiophene scaffold’s known activity .
  • Anti-inflammatory Potential : COX-2 inhibition assays (IC50_{50} measurement) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivatization of this compound?

  • Methodological Answer :

  • Substituent Analysis : Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Triazole Modifications : Introduce methyl or amino groups at the 4-position of the triazole to improve binding affinity to enzymatic targets (e.g., kinase inhibition) .
  • Sulfanyl Linker Optimization : Replace the sulfanyl group with sulfonyl or carbonyl to alter solubility and bioavailability .
    • Data-Driven Design : Use computational docking (AutoDock Vina) to predict interactions with targets like EGFR or CYP450 enzymes .

Q. How to resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., confirm antimicrobial activity via both broth microdilution and time-kill assays) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives caused by poor aqueous solubility .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in cell-based vs. cell-free assays .

Q. What strategies mitigate instability during storage or biological testing?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC (e.g., thiophene ring oxidation products) .
  • pH Stability : Buffered solutions (pH 6–7.4) prevent acetamide hydrolysis; validate with accelerated stability studies .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Q. How to design in vivo studies for pharmacokinetic (PK) and toxicity profiling?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
  • PK Parameters : Measure TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life via serial blood sampling and LC-MS/MS quantification .
  • Toxicology : Acute toxicity (LD50_{50}) testing followed by histopathology of liver/kidney tissues .

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